molecular formula C16H25FN3O9P B12311730 [5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid

[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid

Cat. No.: B12311730
M. Wt: 453.36 g/mol
InChI Key: IPNWIJCJSQLNQC-UHFFFAOYSA-N
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Description

[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural features, which include a pyrimidine ring, a fluorine atom, and a phosphonamidic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Formation of the Oxolane Ring: The oxolane ring is formed through an intramolecular cyclization reaction.

    Attachment of the Phosphonamidic Acid Group: The phosphonamidic acid group is introduced through a nucleophilic substitution reaction using a suitable phosphonamidic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development due to its ability to modulate specific molecular targets.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of [5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid involves its interaction with specific molecular targets. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,4-dioxopyrimidin-1-yl)-4-chloro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid
  • [5-(2,4-dioxopyrimidin-1-yl)-4-bromo-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid

Uniqueness

The uniqueness of [5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H25FN3O9P

Molecular Weight

453.36 g/mol

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid

InChI

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)

InChI Key

IPNWIJCJSQLNQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O

Origin of Product

United States

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